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Compound of Interest

Compound Name: BMS-935177

cat. No.: B606271

A Comparative Guide to the Selectivity of BMS-935177 and Acalabrutinib, Two Distinct Bruton's
Tyrosine Kinase Inhibitors

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of
B-cell malignancies and autoimmune diseases. This has led to the development of potent BTK
inhibitors, including the reversible inhibitor BMS-935177 and the covalent irreversible inhibitor
acalabrutinib. While both drugs target BTK, their selectivity profiles against a broad range of
kinases differ significantly, which can have implications for their efficacy and safety. This guide
provides an objective comparison of the selectivity of BMS-935177 and acalabrutinib,
supported by available experimental data.

Mechanism of Action

BMS-935177 is a potent and selective reversible inhibitor of BTK.[1] Unlike covalent inhibitors,
it does not form a permanent bond with the enzyme, leading to a different pharmacological
profile.

Acalabrutinib is a second-generation, highly selective, and potent covalent inhibitor of BTK.[2] It
irreversibly binds to the cysteine residue Cys481 in the active site of BTK, leading to sustained
inhibition.[2] This covalent mechanism of action contributes to its high potency.

Quantitative Selectivity Data

The following tables summarize the available quantitative data on the inhibitory activity of BMS-
935177 and acalabrutinib against BTK and a panel of other kinases. The data is presented as
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IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by

50%), which is a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of BMS-935177 against a Panel of Kinases

Kinase IC50 (nM) Fold Selectivity vs. BTK
BTK 2.8 1

TEC 13 5

BLK 20 7

BMX 24 9

TrkA 30 11

HER4 <150 >50

TRKB <150 >50

RET <150 >50

SRC >3080 >1100

Data sourced from Selleck Chemicals product information.[1]

Table 2: Inhibitory Activity of Acalabrutinib against a Panel of Kinases
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Kinase IC50 (nM) Fold Selectivity vs. BTK
BTK 51 1
TEC 126 25
BMX <100 -
ERBB4 <100 -

ITK >1000 >196
TXK >1000 >196
EGFR >1000 >196
ERBB2 >1000 >196
JAK3 >1000 >196
BLK >1000 >196
FGR >1000 >196
FYN >1000 >196
HCK >1000 >196
LCK >1000 >196
LYN >1000 >196
SRC >1000 >196
YES1 >1000 >196

Data for BTK, TEC, BMX, and ERBB4 from Herman et al.[3] and for other kinases from Wu et
al.[2]

Table 3: KINOMEscan® Selectivity Data for Acalabrutinib
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Number of Kinases Kinases Inhibited

Inhibitor Concentration
Screened >65%

Acalabrutinib 1uM 395 1.5%

Data from a KINOMEscan® assay, as presented on the Calquence® (acalabrutinib) healthcare
professional website.[4]

Signaling Pathway Inhibition

Both BMS-935177 and acalabrutinib exert their therapeutic effects by inhibiting the BTK
signaling pathway, which is crucial for B-cell proliferation, survival, and activation. The following
diagram illustrates the BTK signaling pathway and the point of inhibition by these drugs.
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Caption: Inhibition of the BTK signaling pathway.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial in drug development. A common
method for this is the in vitro kinase inhibition assay, which measures the ability of a compound
to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used
platform for this purpose.

Detailed Methodology for In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines the steps to determine the IC50 value of a kinase inhibitor.

* Reagent Preparation:
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o Prepare the kinase buffer, which typically contains a buffer (e.g., HEPES), MgClz, and a
reducing agent (e.g., DTT).

o Prepare the ATP and substrate solutions at the desired concentrations in the kinase buffer.

o Prepare serial dilutions of the test inhibitor (e.g., BMS-935177 or acalabrutinib) in kinase
buffer containing a constant percentage of DMSO.

e Kinase Reaction:
o In a 384-well plate, add the kinase enzyme, the substrate, and the serially diluted inhibitor.
o Initiate the kinase reaction by adding ATP.
o Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

e ADP Detection:

o To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to
each well.

o Incubate the plate at room temperature for 40 minutes.

o Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated
in the kinase reaction back to ATP and provides the necessary components for a
luciferase-based luminescence reaction.

o Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal
to stabilize.

o Data Acquisition and Analysis:
o Measure the luminescence of each well using a plate-reading luminometer.

o The luminescent signal is proportional to the amount of ADP produced, which is inversely
proportional to the kinase activity.

o Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
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o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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y
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Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b606271?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

Both BMS-935177 and acalabrutinib are potent inhibitors of BTK. The available data suggests
that acalabrutinib is a highly selective covalent inhibitor with minimal off-target activity against a
broad range of kinases. BMS-935177, a reversible inhibitor, also demonstrates high selectivity
for BTK over other kinases, particularly within the SRC family. The choice between a reversible
and a covalent irreversible inhibitor may depend on the specific therapeutic application and the
desired pharmacological profile. Further head-to-head studies across a comprehensive kinase
panel would be beneficial for a more complete comparative assessment of their selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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